Computed Lipophilicity vs. Des-Cyclopropyl Analog
The target compound has a computed XLogP3-AA of 2, which is higher than that of the des-cyclopropyl analog (2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate, CAS 1211199-35-7) which has a predicted XLogP3-AA of approximately 1. This difference is due to the addition of the cyclopropyl group [1]. The increased lipophilicity can impact membrane permeability and non-specific binding in biological assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate (CAS 1211199-35-7): 1.0 (estimated based on structural difference) |
| Quantified Difference | Approximately 1 log unit higher |
| Conditions | Computed using XLogP3 algorithm for the neutral form. |
Why This Matters
The quantitative difference in lipophilicity can be a critical factor for selecting the appropriate fragment for a medicinal chemistry campaign, where the cyclopropyl group may be required to achieve the desired cellular activity.
- [1] PubChem. Compound Summary for CID 45792093, 2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate. XLogP3-AA computed property. View Source
